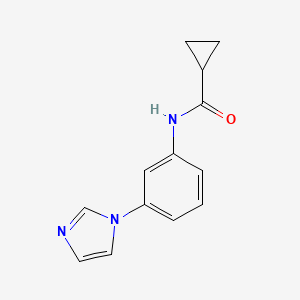
N-(3-imidazol-1-ylphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-imidazol-1-ylphenyl)cyclopropanecarboxamide, commonly known as PAC-1, is a small molecule inhibitor that has shown promising results in cancer research. It was first synthesized in 2004 by researchers at the University of Illinois at Urbana-Champaign. Since then, PAC-1 has been extensively studied for its potential as a cancer therapeutic agent.
作用機序
PAC-1 has been shown to activate procaspase-3, a precursor to the caspase-3 enzyme that plays a crucial role in apoptosis. By activating procaspase-3, PAC-1 induces apoptosis in cancer cells. Additionally, PAC-1 has been shown to inhibit the activity of the protein kinase PIM1, which is overexpressed in many cancer types.
Biochemical and Physiological Effects:
PAC-1 has been shown to induce apoptosis in cancer cells through the activation of procaspase-3. It has also been shown to inhibit the activity of PIM1, which is overexpressed in many cancer types. In addition, PAC-1 has been shown to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of PAC-1 is its small size, which allows it to easily penetrate cell membranes and reach its target. PAC-1 has also been shown to be effective in a variety of cancer models, indicating its potential as a broad-spectrum cancer therapeutic agent. However, one limitation of PAC-1 is its low solubility, which can make it difficult to work with in the lab.
将来の方向性
There are many potential future directions for research on PAC-1. One area of interest is the development of PAC-1 analogs with improved solubility and potency. Additionally, further studies are needed to understand the mechanisms of action of PAC-1 and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of PAC-1 in humans.
合成法
The synthesis of PAC-1 involves the reaction of 3-bromoaniline with cyclopropanecarboxylic acid followed by the addition of imidazole. The resulting compound is purified through recrystallization to obtain pure PAC-1.
科学的研究の応用
PAC-1 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. PAC-1 has also been studied for its potential to overcome chemotherapy resistance in cancer cells.
特性
IUPAC Name |
N-(3-imidazol-1-ylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(10-4-5-10)15-11-2-1-3-12(8-11)16-7-6-14-9-16/h1-3,6-10H,4-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVJTMDGBPNAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=CC=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

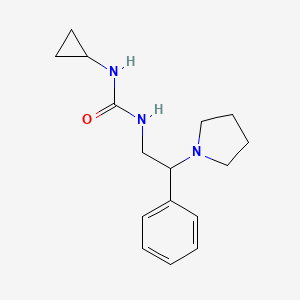

![1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7529336.png)
![4-[2-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide](/img/structure/B7529348.png)
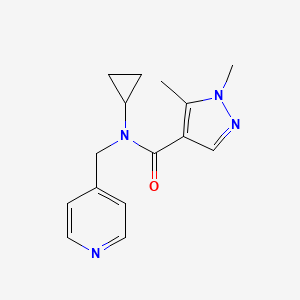

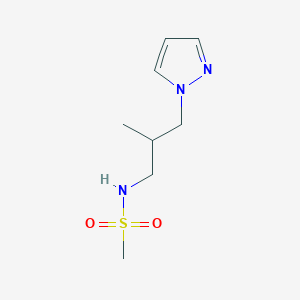
![N-methyl-3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7529379.png)
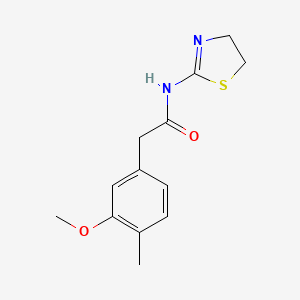
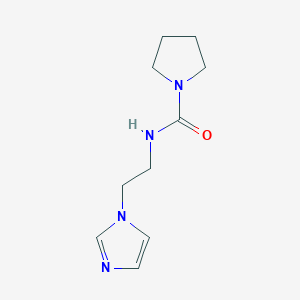
![5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide](/img/structure/B7529387.png)
![1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea](/img/structure/B7529397.png)

![4-methyl-5-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7529409.png)